molecular formula C14H12FNO2 B5758959 3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide

3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide

Cat. No.: B5758959
M. Wt: 245.25 g/mol
InChI Key: QNZKLSWKVSDLPQ-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide, commonly known as 3F-2'-OH-Phe-Bn, is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3F-2'-OH-Phe-Bn is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of pro-inflammatory cytokines and reduce oxidative stress. It also has the ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3F-2'-OH-Phe-Bn has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and inhibit the activity of inflammatory enzymes. It also has the ability to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3F-2'-OH-Phe-Bn is its versatility in various scientific research applications. It can be used in vitro and in vivo to study its potential therapeutic effects. However, one of the limitations of using 3F-2'-OH-Phe-Bn in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of the compound.

Future Directions

There are several future directions for research on 3F-2'-OH-Phe-Bn. One area of interest is its potential use in combination therapy with other drugs for the treatment of cancer. It could also be investigated for its potential use in the treatment of other neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and safety profile of the compound for clinical use.
In conclusion, 3F-2'-OH-Phe-Bn is a promising compound for scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to achieve high yields and purity. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. Further studies are needed to determine its optimal dosage and safety profile for clinical use.

Synthesis Methods

The synthesis of 3F-2'-OH-Phe-Bn involves the reaction of 3-fluorobenzoyl chloride with 2-(hydroxymethyl)phenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with benzylamine to obtain 3F-2'-OH-Phe-Bn. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

3F-2'-OH-Phe-Bn has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-12-6-3-5-10(8-12)14(18)16-13-7-2-1-4-11(13)9-17/h1-8,17H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZKLSWKVSDLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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